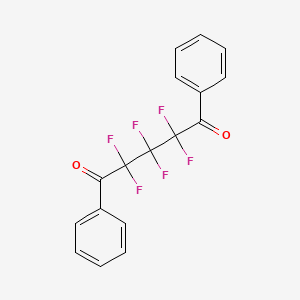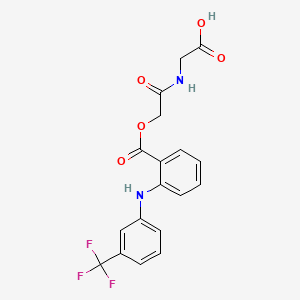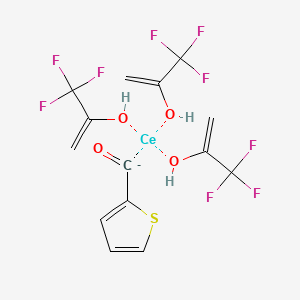
(Phenylmethylidyne)methylammonium hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (Phenylmethylidyne)methylammonium hexafluorophosphate typically involves the reaction of benzonitrile with methylamine in the presence of hexafluorophosphoric acid . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction while maintaining stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
(Phenylmethylidyne)methylammonium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.
Reduction: Reduction reactions can convert it into other derivatives, often using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
(Phenylmethylidyne)methylammonium hexafluorophosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: Researchers explore its potential biological activities, including its interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (Phenylmethylidyne)methylammonium hexafluorophosphate exerts its effects involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding its precise mode of action .
Comparison with Similar Compounds
When compared to similar compounds, (Phenylmethylidyne)methylammonium hexafluorophosphate stands out due to its unique combination of chemical properties and potential applications. Similar compounds include:
- Benzylammonium hexafluorophosphate
- Phenylmethylammonium hexafluorophosphate
- Methylbenzonitrilium hexafluorophosphate
Properties
CAS No. |
67674-53-7 |
|---|---|
Molecular Formula |
C8H8F6NP |
Molecular Weight |
263.12 g/mol |
IUPAC Name |
N-methylbenzonitrilium;hexafluorophosphate |
InChI |
InChI=1S/C8H8N.F6P/c1-9-7-8-5-3-2-4-6-8;1-7(2,3,4,5)6/h2-6H,1H3;/q+1;-1 |
InChI Key |
UOJYZAFGIJCTON-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]#CC1=CC=CC=C1.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[4-(1,1-difluoroethylsulfanyl)phenyl]carbamate](/img/structure/B15290076.png)

![6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B15290079.png)



![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)


![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B15290112.png)




